N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a thienopyrimidine derivative characterized by a central thieno[2,3-d]pyrimidin-4-one core substituted with a furan-2-ylmethyl group at position 3, methyl groups at positions 5 and 6, and a sulfanyl-linked acetamide moiety at position 2. The acetamide chain terminates in a 3-chloro-4-fluorophenyl group, introducing both halogenated and aromatic features.
Properties
Molecular Formula |
C21H17ClFN3O3S2 |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H17ClFN3O3S2/c1-11-12(2)31-19-18(11)20(28)26(9-14-4-3-7-29-14)21(25-19)30-10-17(27)24-13-5-6-16(23)15(22)8-13/h3-8H,9-10H2,1-2H3,(H,24,27) |
InChI Key |
RONDEIIJLWEMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)CC4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[2,3-d]Pyrimidin-4(3H)-One Core
The bicyclic thieno[2,3-d]pyrimidine scaffold is synthesized via a Gewald reaction , a well-established method for generating 2-aminothiophene derivatives.
Procedure :
-
React ethyl cyanoacetate (1.0 equiv) with sulfur (1.2 equiv) and cyclohexanone (1.5 equiv) in dimethylformamide (DMF) at 80°C for 6 hours.
-
Isolate the intermediate 2-aminothiophene-3-carboxylate through vacuum filtration.
-
Cyclize the product with formamide under reflux (120°C, 8 hours) to yield the thieno[2,3-d]pyrimidin-4(3H)-one core.
Key Data :
Alkylation for Furan-2-Ylmethyl and Methyl Substituents
The 3-position of the thieno[2,3-d]pyrimidine core undergoes alkylation to introduce the furan-2-ylmethyl and methyl groups.
Procedure :
-
Dissolve the core (1.0 equiv) in anhydrous tetrahydrofuran (THF) .
-
Add sodium hydride (2.2 equiv) under nitrogen atmosphere, followed by 2-(bromomethyl)furan (1.5 equiv) and methyl iodide (1.5 equiv).
Optimization Notes :
Thioether Linkage Formation
The sulfanyl group at position 2 is introduced via nucleophilic substitution.
Procedure :
-
Treat the alkylated intermediate (1.0 equiv) with thiourea (2.0 equiv) in ethanol under reflux (4 hours).
-
Acidify with HCl to precipitate the thiol intermediate.
-
React the thiol with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (1.2 equiv) in dimethyl sulfoxide (DMSO) at 100°C for 6 hours.
Critical Parameters :
Acetamide Functionalization
The final step involves coupling the thioether intermediate with the chloroacetamide moiety.
Procedure :
-
Combine the thioether (1.0 equiv) with N-(3-chloro-4-fluorophenyl)chloroacetamide (1.1 equiv) in acetonitrile .
-
Add triethylamine (3.0 equiv) and heat at 80°C for 5 hours.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Yield and Purity :
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications for cost and safety:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent Volume | 500 mL/mol | 200 mL/mol (recycled) |
| Reaction Time | 12 hours | 8 hours (flow reactor) |
| Catalytic System | Triethylamine | Zeolite catalysts |
Analytical Characterization
Post-synthesis validation employs:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure characterized by a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions that may include the formation of the thieno-pyrimidine scaffold followed by functionalization with furan and chlorinated aromatic groups. Recent advancements in synthetic methodologies have made it feasible to produce this compound efficiently using readily available reagents and conditions .
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of thieno-pyrimidines have been evaluated for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound under discussion may possess similar properties due to its structural analogies.
Anti-inflammatory Effects
Molecular docking studies suggest that this compound could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. In silico evaluations have shown promising results, indicating that further optimization could enhance its efficacy as an anti-inflammatory agent .
Antimicrobial Activity
The presence of the furan moiety in the compound's structure may contribute to its antimicrobial properties. Compounds with furan rings have been documented to exhibit activity against various bacterial strains, making this compound a candidate for further investigation in the development of new antimicrobial therapies .
Potential Therapeutic Applications
The diverse biological activities associated with N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide suggest several potential therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Cancer Treatment | Antitumor agent |
| Inflammation | Anti-inflammatory drug |
| Infectious Diseases | Antimicrobial agent |
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Antitumor Activity : A study demonstrated that thieno-pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of specific oncogenic pathways .
- Anti-inflammatory Mechanism : Another investigation utilized molecular docking to assess the binding affinity of this compound towards 5-lipoxygenase. The results indicated a strong interaction that could lead to reduced inflammatory responses .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Thienopyrimidine Derivatives
Key Observations:
This may enhance binding affinity in hydrophobic pockets .
Thienopyrimidine Core: The thieno[2,3-d]pyrimidin-4-one core in the target compound differs from the thieno[3,2-d]pyrimidin-4-one isomer in , which alters the electron distribution and hydrogen-bonding capacity of the molecule .
Physicochemical and Spectroscopic Comparisons
NMR Spectral Analysis
As demonstrated in , NMR chemical shifts are highly sensitive to substituent effects. For example:
- Region A (Protons 39–44): The furan-2-ylmethyl group in the target compound would likely cause distinct downfield shifts in this region compared to ethyl or phenyl substituents due to its aromaticity and electron-withdrawing nature .
- Region B (Protons 29–36): The 3-chloro-4-fluorophenyl group may induce upfield shifts in this region relative to non-fluorinated analogs, as observed in similar halogenated systems .
Mass Spectrometry and Molecular Networking
Per , molecular networking based on MS/MS fragmentation patterns (cosine scores) can differentiate the target compound from analogs:
- The furan ring’s fragmentation pathway (e.g., loss of CO or C₂H₂O) would generate unique ion clusters compared to ethyl or trifluoromethyl-containing analogs .
- The fluorine atom’s high electronegativity may reduce fragmentation efficiency, altering the relative abundance of daughter ions .
Crystallographic and Hydrogen-Bonding Patterns
and highlight the role of hydrogen bonding in crystal packing. Key differences include:
- Halogen Interactions: The 3-chloro-4-fluorophenyl group in the target compound may form Cl···π or F···H interactions absent in 4-chlorophenyl analogs, influencing solubility and crystal morphology .
- Sulfanyl Linker: The –S– bridge in all analogs facilitates hydrogen bonding with water or polar solvents, but the furan-2-ylmethyl group’s steric effects could reduce crystal symmetry compared to smaller substituents .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H16ClFN4O2S
- Molecular Weight : 376.8 g/mol
- CAS Number : 2415489-30-2
Research indicates that compounds similar in structure to this compound exhibit a range of biological activities through various mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases like Alzheimer's. In vitro studies have shown that related compounds can exhibit moderate inhibition with IC50 values ranging from 10.4 μM to 24.3 μM against these enzymes .
- Antioxidant Activity : The presence of furan and thieno-pyrimidine moieties suggests potential antioxidant properties. Compounds with similar structures have demonstrated significant free radical scavenging activity .
- Cytotoxicity : Preliminary studies indicate that derivatives of thieno-pyrimidine can exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and melanoma cells . This suggests that the compound may have potential as an anticancer agent.
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound:
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| AChE Inhibition | 10.4 - 24.3 | |
| BChE Inhibition | 7.7 - 30.1 | |
| Cytotoxicity (MCF-7) | Significant | |
| Antioxidant Activity | Moderate |
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of compounds structurally similar to this compound against oxidative stress in neuronal cells. Results indicated a reduction in cell death and improved cell viability at specific concentrations .
- Anticancer Activity : Another research project focused on the cytotoxic effects of thieno-pyrimidine derivatives on melanoma cells. The study found that these compounds induced apoptosis and cell cycle arrest at the S phase in VMM917 melanoma cells, suggesting their potential as therapeutic agents in cancer treatment .
Q & A
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for verifying the compound's structure. and NMR confirm proton and carbon environments, while MS validates molecular weight. For example, in structurally related compounds, NMR resolved peaks at δ 2.35–2.45 ppm (methyl groups) and δ 7.10–7.90 ppm (aromatic protons) . High-resolution MS (HRMS) is recommended for precise mass confirmation .
Q. How is reaction progress monitored during synthesis?
Thin-Layer Chromatography (TLC) is routinely used to track reaction intermediates and final product purity. For complex steps, High-Performance Liquid Chromatography (HPLC) ensures separation of byproducts. In multi-step syntheses of similar thieno-pyrimidine derivatives, TLC with silica gel plates (ethyl acetate/hexane eluent) confirmed intermediate formation .
Q. What role does X-ray crystallography play in characterizing this compound?
Single-crystal X-ray diffraction resolves 3D molecular geometry and intermolecular interactions. The SHELX suite (e.g., SHELXL) refines crystal structures, with parameters such as unit cell dimensions (e.g., monoclinic , , ) and hydrogen-bonding networks critical for validating stereochemistry .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thieno-pyrimidine core?
Reaction conditions must balance temperature, solvent polarity, and catalyst selection. For example, cyclization of the thieno-pyrimidine ring in similar compounds achieved 77–83% yields using DMF as a solvent at 80–100°C, with catalytic . Microwave-assisted synthesis may reduce reaction times and improve regioselectivity .
Q. How do structural modifications influence biological activity?
Structure-Activity Relationship (SAR) studies require systematic substitution of functional groups. For instance, replacing the furan-2-ylmethyl group with a 4-chlorophenyl moiety in analogs increased antimicrobial activity (e.g., MIC = 12.5 µg/mL against S. aureus vs. 25 µg/mL for the parent compound) . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like dihydrofolate reductase .
Q. What strategies resolve contradictions in biological activity data?
Orthogonal assays (e.g., enzyme inhibition vs. cell viability) and purity validation (HPLC >98%) are essential. For example, discrepancies in anticancer activity between in vitro and in vivo models may arise from metabolic instability, requiring pharmacokinetic profiling (e.g., plasma half-life, bioavailability) .
Q. How can computational modeling guide target identification?
Molecular dynamics simulations (e.g., GROMACS) analyze ligand-protein interactions over time. For pyrimidine derivatives, simulations revealed stable binding to kinase domains (RMSD <2.0 Å over 50 ns), correlating with experimental IC values .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Thieno-Pyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
